molecular formula C16H16N4O5 B3020776 (E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide CAS No. 391892-98-1

(E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

Cat. No. B3020776
CAS RN: 391892-98-1
M. Wt: 344.327
InChI Key: DNUPXIQXZOJCNF-QGMBQPNBSA-N
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Description

The compound “(E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide” is a chemical compound that has been studied in the field of crystallography . The crystal structure of this compound was published in the journal “Zeitschrift für Kristallographie - New Crystal Structures” in 2021 .


Synthesis Analysis

The synthesis of this compound involves the use of 5-Methylfurfural and aminoguanidine nitrate. The process involves placing 5-Methylfurfural in ethanol at room temperature, adding aminoguanidine nitrate solution containing water and ethanol, heating and stirring for 8 hours, cooling to room temperature, removing the precipitate, and leaving the filtrate to precipitate a light yellow crystal .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple elements including carbon, hydrogen, nitrogen, and oxygen . The crystal structure of this compound is monoclinic with a P21 space group .

properties

IUPAC Name

2-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-10-6-7-12(25-10)8-18-19-15(21)9-17-16(22)13-4-3-5-14(11(13)2)20(23)24/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUPXIQXZOJCNF-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320038
Record name 2-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-2-methyl-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide

CAS RN

391892-98-1
Record name 2-methyl-N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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